molecular formula C8H11NO B173199 (4,6-Dimethylpyridin-2-yl)methanol CAS No. 18087-99-5

(4,6-Dimethylpyridin-2-yl)methanol

Cat. No. B173199
CAS RN: 18087-99-5
M. Wt: 137.18 g/mol
InChI Key: VKQZCYMDNLIADD-UHFFFAOYSA-N
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Description

“(4,6-Dimethylpyridin-2-yl)methanol” is a chemical compound with the CAS Number: 18087-99-5 . It has a molecular weight of 137.18 and its IUPAC name is (4,6-dimethyl-2-pyridinyl)methanol . It is a solid at room temperature .


Molecular Structure Analysis

The molecular formula of “(4,6-Dimethylpyridin-2-yl)methanol” is C8H11NO . The InChI Code is 1S/C8H11NO/c1-6-3-7(2)9-8(4-6)5-10/h3-4,10H,5H2,1-2H3 .


Physical And Chemical Properties Analysis

“(4,6-Dimethylpyridin-2-yl)methanol” has a melting point of 48-50 °C and a predicted boiling point of 239.5±35.0 °C . Its predicted density is 1.063±0.06 g/cm3 . It should be stored in a dry room at normal temperature .

Scientific Research Applications

Catalytic Applications

(4,6-Dimethylpyridin-2-yl)methanol has been utilized in the synthesis of nickel complexes with bidentate N,O-type ligands. These complexes show promising applications in catalysis, particularly in the oligomerization of ethylene. For instance, the dinuclear complexes Ni(micro-Cl){(4,5-dihydro-4,4-dimethyloxazol-2-yl)methanol}Cl(2) and Ni(micro-Cl){(pyridin-2-yl)methanol}Cl(2) demonstrate significant activity in ethylene oligomerization, yielding mostly dimers and trimers (Kermagoret & Braunstein, 2008).

Thermodynamic Studies

The compound has been involved in studies exploring the heat of dilution of alcohols in pyridine derivatives. These studies are crucial for understanding the thermodynamics of mixtures containing self-associating components, which is important for many industrial applications. For example, the heat of dilution of methanol in 2,6-di-tert-butyl-pyridine and similar systems has been calculated, providing insights into the thermodynamics of mixtures involving (4,6-Dimethylpyridin-2-yl)methanol (Heintz et al., 2006).

Organocatalysis

In the field of organocatalysis, derivatives of (4,6-Dimethylpyridin-2-yl)methanol have been employed. For instance, bis-(3,5-dimethylphenyl)((S)-pyrrolidin-2-yl)methanol, a derivative, has been used as an efficient bifunctional organocatalyst in the enantioselective Michael addition of malonate esters to nitroolefins (Lattanzi, 2006).

Solvation and Hydrogen Bonding Studies

Research on hydrogen bonding and solvation involving (4,6-Dimethylpyridin-2-yl)methanol has contributed significantly to our understanding of molecular interactions. Studies have been conducted on the enthalpies of solution of methanol in pyridine and its methyl derivatives, which provide valuable data on hydrogen bonding and specific solvation phenomena (Marczak et al., 2004).

Synthesis of Complex Molecules

This compound has also been used in the synthesis of complex molecules, such as dimethyl sulfomycinamate, a derivative of the sulfomycin family of antibiotics. The process involves a multi-step synthesis in which (4,6-Dimethylpyridin-2-yl)methanol derivatives play a key role (Bagley et al., 2005).

Safety And Hazards

“(4,6-Dimethylpyridin-2-yl)methanol” is classified under GHS07 for safety . The hazard statements include H302-H315-H320-H335, indicating that it is harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective gloves/clothing/eye protection/face protection, and to rinse cautiously with water for several minutes in case of eye contact .

properties

IUPAC Name

(4,6-dimethylpyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-3-7(2)9-8(4-6)5-10/h3-4,10H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQZCYMDNLIADD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401684
Record name (4,6-dimethylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,6-Dimethylpyridin-2-yl)methanol

CAS RN

18087-99-5
Record name (4,6-dimethylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4,6-dimethylpyridin-2-yl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Trifluoroacetic anhydride (20 mL) was added to 2,4,6-trimethyl-pyridine-1-oxide (2.0 g, 14.6 mmol) at 0° C., then the mixture was stirred at room temperature for 5 h. The mixture was concentrated in vacuo, diluted with water and extracted with ethyl acetate. The organic phase was washed with water, dried over anhydrous sodium sulfate and concentrated to afford a residue which was purified by column chromatography on silica gel (60-120 mesh), eluting with 25% ethyl acetate/hexane, to afford (4,6-dimethyl-pyridin-2-yl)-methanol (1.0 g, 50%)-s a dark brown liquid
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Getter, I Zaks, Y Barhum, T Ben‐Zur, S Böselt… - …, 2015 - Wiley Online Library
Amyotrophic lateral sclerosis (ALS) is a fatal neurodegenerative disease characterized by the selective death of motor neurons and skeletal muscle atrophy. The majority of ALS cases …
T Maruyama, S Kozai, T Yamasaki… - Antiviral Chemistry …, 2003 - journals.sagepub.com
The development of new non-nucleoside reverse transcriptase inhibitors (NNRTIs) is an efficient strategy for finding new therapeutic agents against human immunodeficiency virus (HIV)…
Number of citations: 29 journals.sagepub.com

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